

Inavolisib: An In-Depth Technical Guide on Preclinical In Vivo Pharmacokinetics and Pharmacodynamics

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Compound of Interest

Compound Name: *Inavolisib*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Inavolisib (also known as GDC-0077) is an investigational, orally available, potent, and highly selective small-molecule inhibitor of the phosphatidylinositol 3-kinase alpha (PI3K α) isoform.[1][2][3] What sets **inavolisib** apart is its dual mechanism of action: not only does it inhibit the catalytic activity of PI3K α , but it also specifically triggers the degradation of the mutant p110 α protein, the catalytic subunit of PI3K α encoded by the PIK3CA gene.[2][4] This targeted degradation leads to a more sustained and profound inhibition of the PI3K/AKT/mTOR signaling pathway, which is a critical driver of cell growth, proliferation, and survival in many cancers, particularly those harboring PIK3CA mutations.[1][5][6]

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics (PK) and pharmacodynamics (PD) of **inavolisib**, drawing from preclinical studies. It is intended to be a valuable resource for researchers and professionals involved in oncology drug development.

Pharmacokinetics

The absorption, distribution, metabolism, and excretion (ADME) of **inavolisib** have been characterized in a range of preclinical in vitro and in vivo studies, which have informed the prediction of its human pharmacokinetic profile.[2][7]

Preclinical Pharmacokinetics

Inavolisib has demonstrated favorable pharmacokinetic properties in several preclinical species. The systemic clearance was observed to be low in mice, monkeys, and dogs, but high in rats.[2][7] Oral bioavailability was found to be moderate to high, ranging from 57.5% to 100% across the tested species.[2][7]

Parameter	Mouse	Rat	Dog	Monkey	Reference
Systemic Clearance	Low	High	Low	Low	[2][7]
Oral Bioavailability	57.5% - 100%	57.5% - 100%	57.5% - 100%	57.5% - 100%	[2][7]

Table 1: Summary of Preclinical Pharmacokinetic Parameters of **Inavolisib** Across Species.

Human Pharmacokinetics

Based on preclinical data and early-phase clinical trials, the human pharmacokinetic profile of **inavolisib** has been predicted and observed. The drug exhibits approximately two-fold accumulation and reaches a steady state by Day 5 of administration.[1]

Parameter	Value	Reference
Bioavailability	76%	[8]
Median Time to Maximum Plasma Concentration (T _{max})	3 hours	[8]
Apparent Volume of Distribution	155 L	[9][10]
Plasma Protein Binding	37%	[8][9]
Elimination Half-life	15 hours	[8][9]
Total Clearance	8.8 L/h	[9]

Table 2: Summary of Human Pharmacokinetic Parameters of **Inavolisib**.

In Vitro Properties

In vitro studies have provided further insight into the absorption and metabolism of **inavolisib**.

Parameter	Value/Observation	Reference
Permeability (MDCK cells)	1.9×10^{-6} cm/s (moderate)	[2][7]
Efflux Transporter Substrate	P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP)	[2][7]
Metabolic Stability (Hepatocytes)	Stable in human and preclinical species	[2][7]
Primary Metabolism	Hydrolysis	[9]
CYP Involvement	Minimally metabolized by CYP3A	[9]

Table 3: Summary of In Vitro Properties of **Inavolisib**.

Pharmacodynamics

Inavolisib's pharmacodynamic effects are a direct consequence of its mechanism of action, leading to the inhibition of the PI3K/AKT/mTOR pathway and subsequent anti-tumor activity in PIK3CA-mutated cancer models.[11]

Target Engagement and Pathway Inhibition

Inavolisib potently and selectively inhibits PI3K α . In biochemical assays, it was found to be over 300-fold more selective for the α isoform over the β , δ , and γ isoforms.[12][13] This high selectivity is thought to contribute to a more manageable safety profile by sparing other PI3K isoforms that are important for normal physiological functions.[11][12]

The inhibition of PI3K α by **inavolisib** prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase AKT.[1] The reduced activation of AKT leads to the downstream

inhibition of the mTOR signaling pathway, which is crucial for protein synthesis and cell proliferation.^[1] **Inavolisib** has been shown to inhibit the phosphorylation of AKT in vivo.^[8]

In Vivo Anti-Tumor Efficacy

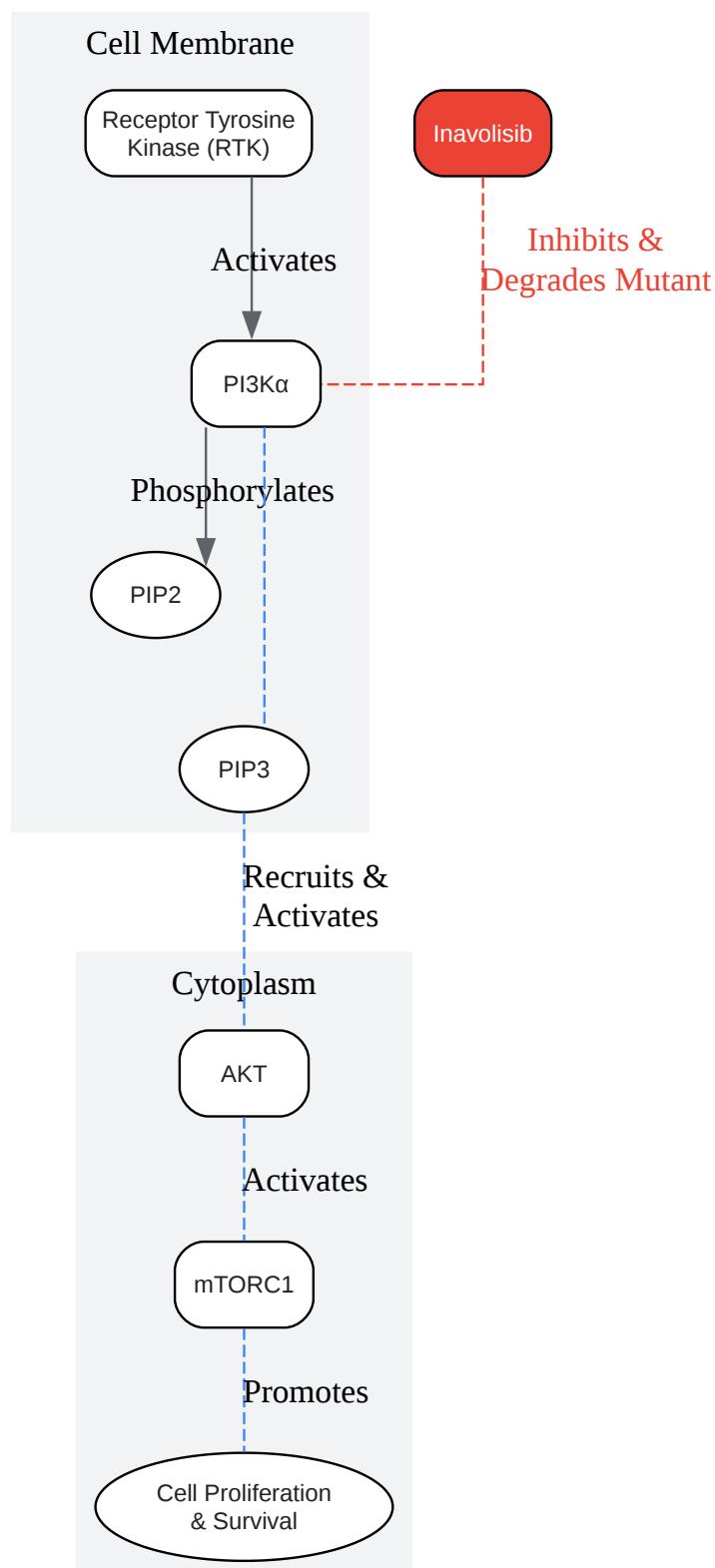
Inavolisib has demonstrated robust anti-tumor efficacy in preclinical xenograft models of PIK3CA-mutated, estrogen receptor-positive breast cancer.^{[8][10][11]} The combination of **inavolisib** with other targeted agents, such as the CDK4/6 inhibitor palbociclib and the estrogen receptor antagonist fulvestrant, has been shown to result in increased tumor growth inhibition compared to each agent alone or in doublet combinations.^{[10][11]}

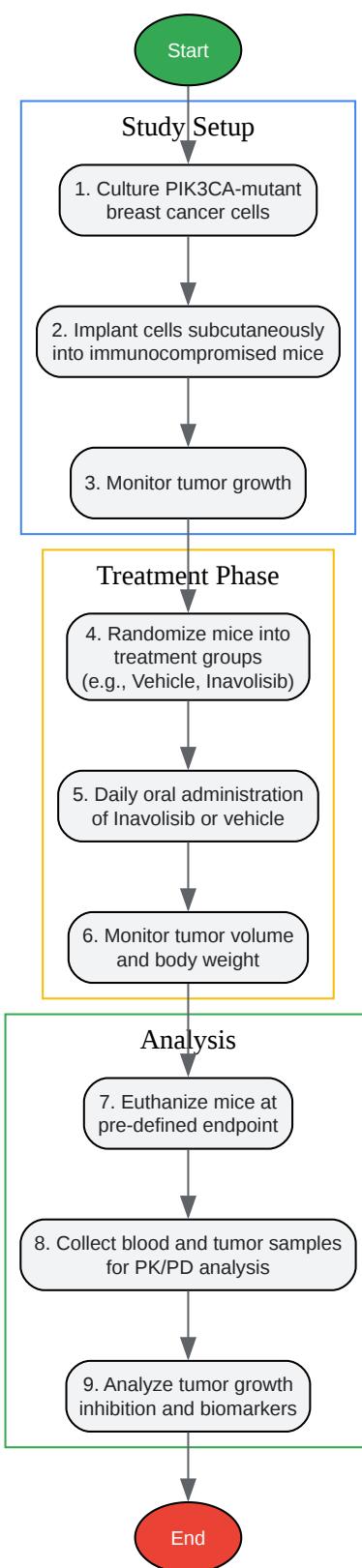
Model	Effect	Reference
PIK3CA-mutant KPL-4 breast cancer xenograft	Efficacious	[2][7]
PIK3CA-mutated, estrogen receptor-positive breast cancer xenograft	Reduced tumor growth	[8][10][11]
PIK3CA-mutated xenograft (with palbociclib and fulvestrant)	Increased tumor growth inhibition	[10][11]

Table 4: Summary of **Inavolisib**'s In Vivo Anti-Tumor Efficacy.

Signaling Pathway and Experimental Workflow PI3K/AKT/mTOR Signaling Pathway

The following diagram illustrates the PI3K/AKT/mTOR signaling pathway and the point of intervention by **inavolisib**.



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References

- 1. What is the mechanism of action of Inavolisib? [synapse.patsnap.com]
- 2. Preclinical assessment of the PI3K α selective inhibitor inavolisib and prediction of its pharmacokinetics and efficacious dose in human - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. inavolisib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. researchgate.net [researchgate.net]
- 5. What is Inavolisib used for? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. tandfonline.com [tandfonline.com]
- 8. drugs.com [drugs.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. accessdata.fda.gov [accessdata.fda.gov]
- 11. Inavolisib: A Selective Inhibitor of Mutant PI3K α for the Treatment of Breast Cancer [xiahepublishing.com]
- 12. ascopubs.org [ascopubs.org]
- 13. Phase I/Ib Trial of Inavolisib Plus Palbociclib and Endocrine Therapy for PIK3CA-Mutated, Hormone Receptor-Positive, Human Epidermal Growth Factor Receptor 2-Negative Advanced or Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
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